molecular formula C10H15N5Na3O10P2 B575502 ADENOSINE-2 8-3H 5/'-DIPHOSPHATE CAS No. 178603-74-2

ADENOSINE-2 8-3H 5/'-DIPHOSPHATE

Cat. No. B575502
CAS RN: 178603-74-2
M. Wt: 500.188
InChI Key: VJZLETZZUNQROW-PPJGGCEGSA-N
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Description

Adenosine 2’, 5’ bis-phosphate is an NADP analog which, when coupled with the 8-atom spacer arm, is sterically acceptable to most NADP-dependent enzymes . It is also known as Adenosine 5’-diphosphate, Adenosine 5’-pyrophosphate, and Adenosine pyrophosphate .


Synthesis Analysis

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide having two phosphate groups esterified to the sugar moiety at the 5’ position. ADP is formed through dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases .


Molecular Structure Analysis

The molecular formula of ADENOSINE-2 8-3H 5/‘-DIPHOSPHATE is C10H15N5O10P2 . It belongs to the class of organic compounds known as purine ribonucleoside 2’,5’-bisphosphates. These are purine ribobucleotides with one phosphate group attached to 2’ and 5’ hydroxyl groups of the ribose moiety .

Mechanism of Action

Adenosine 2′,5′-diphosphate (A2P5P) is a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. A2P5P prevents ADP-induced platelet aggregation and deformation but it does not affect ADP-induced inhibition of adenylyl cyclase .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Adenosine 2’, 5’ bis-phosphate has been used in various research applications, such as the purification of guanylyl cyclase-activating factor synthase . It has also been used for the purification of glutathione reductase from porcine erythrocytes and calf liver . Future research may continue to explore its potential uses in biochemical research and its role in biological processes.

properties

CAS RN

178603-74-2

Molecular Formula

C10H15N5Na3O10P2

Molecular Weight

500.188

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;sodium

InChI

InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1/i2T,3T;;;

InChI Key

VJZLETZZUNQROW-PPJGGCEGSA-N

SMILES

C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na]

Origin of Product

United States

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